molecular formula C19H28O6 B1326071 Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate CAS No. 951887-79-9

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate

Cat. No.: B1326071
CAS No.: 951887-79-9
M. Wt: 352.4 g/mol
InChI Key: ANOHOTCTIFSBDE-UHFFFAOYSA-N
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Description

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis and development of novel anticancer agents. Its core research value lies in the 3,4,5-trimethoxyphenyl moiety, a critical pharmacophore found in potent tubulin polymerization inhibitors such as Combretastatin A-4 (CA-4) . Compounds featuring this structural motif are designed to bind to the colchicine site on tubulin, thereby disrupting microtubule assembly, inhibiting cell proliferation, and inducing apoptosis in cancer cells . Researchers utilize this octanoate ester as a versatile building block for the preparation of more complex molecules, including various heterocyclic-linked CA-4 analogues like triazinones, which have demonstrated potent cytotoxic activity in sub-micromolar concentrations against aggressive breast cancer cell lines such as MDA-MB-231 . The ester functional group in this compound offers distinct advantages as a synthetic handle for further chemical transformations or as a means to modulate the lipophilicity and bioavailability of candidate drugs. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 8-oxo-8-(3,4,5-trimethoxyphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-5-25-18(21)11-9-7-6-8-10-15(20)14-12-16(22-2)19(24-4)17(13-14)23-3/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOHOTCTIFSBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4,5-Trimethoxyphenylacetic Acid Intermediate

A crucial precursor is 3,4,5-trimethoxyphenylacetic acid, which can be prepared via a micro-channel reactor process involving:

  • Reaction of 3,4,5-trimethoxybenzaldehyde with chloroform and tetrabutylammonium chloride under controlled temperature (around 50-60 °C).
  • Use of sodium hydroxide in aqueous phase to facilitate the reaction.
  • Rapid mixing in a micro-channel reactor for 3 minutes to achieve high conversion.
  • Acidification and crystallization to isolate 3,4,5-trimethoxymandelic acid with high purity (~96.5%) and yield (~88%).
  • Subsequent reduction steps using zinc powder in the presence of acetic acid and solvents like N,N-dimethylformamide or dimethyl sulfoxide at 80 °C to convert intermediates to the phenylacetic acid derivative.

This method is noted for its simplicity, safety, high yield (>75% total yield over two steps), and scalability due to continuous flow microreactor technology.

Formation of the Keto-Octanoate Chain

The keto group at the 8-position of the octanoate chain is typically introduced via selective oxidation or by using appropriate keto-precursors in the synthetic route. While specific literature on this exact step for this compound is limited, analogous methods involve:

  • Use of α-keto esters or keto acids as starting materials.
  • Controlled oxidation of corresponding hydroxy precursors.
  • Protection/deprotection strategies to avoid side reactions on the methoxy-substituted aromatic ring.

Esterification to Form Ethyl Ester

The final esterification step to obtain the ethyl ester is generally performed by:

  • Reacting the corresponding acid (e.g., 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoic acid) with ethanol.
  • Using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote ester formation.
  • Conducting the reaction under reflux conditions to drive the equilibrium toward ester formation.
  • Purification by flash column chromatography using hexane/ethyl acetate mixtures to isolate the pure ethyl ester product.

Representative Synthetic Procedure Summary

Step Reagents/Conditions Description Yield/Purity
1 3,4,5-Trimethoxybenzaldehyde, chloroform, tetrabutylammonium chloride, NaOH, micro-channel reactor at 50 °C Formation of 3,4,5-trimethoxymandelic acid via continuous flow 88% yield, 96.5% purity
2 Zinc powder, acetic acid, DMF or DMSO, micro-channel reactor at 80 °C Reduction to 3,4,5-trimethoxyphenylacetic acid High yield, scalable
3 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoic acid, ethanol, acid catalyst (H2SO4), reflux Esterification to ethyl ester Typical yields 70-85%
4 Flash column chromatography (hexane/ethyl acetate) Purification of final product High purity

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The use of micro-channel reactors for the initial steps significantly improves reaction speed, safety, and yield compared to batch processes.
  • Zinc-mediated reductions in continuous flow allow for efficient conversion with minimal side reactions.
  • Acid-catalyzed esterification under reflux remains the most reliable method for forming the ethyl ester, with reaction conditions optimized to minimize decomposition of methoxy groups.
  • Purification by flash chromatography is essential to achieve high purity, as crude products often contain unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of drugs with anti-inflammatory, analgesic, and anticancer properties.

Case Study :
A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. It can undergo various chemical reactions, including oxidation and reduction, to yield more complex molecules that are valuable in research and industrial applications.

Reaction TypeExample Product
Oxidation8-(3,4,5-trimethoxyphenyl)-8-oxooctanoic acid
ReductionEthyl 8-(3,4,5-trimethoxyphenyl)-8-hydroxyoctanoate

The versatility in chemical transformations allows researchers to explore new synthetic pathways and develop novel materials .

Biological Studies

This compound has been investigated for its biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its potential as a novel antibacterial agent is supported by findings showing effectiveness against antibiotic-resistant strains .
  • Antioxidant Properties : The methoxy groups present in the compound enhance its ability to scavenge free radicals, thereby reducing oxidative stress. In vitro assays have demonstrated significant antioxidant activity comparable to known standards .
  • Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways by interacting with specific receptors involved in inflammation .

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for use as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to anti-cancer effects. The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Substituent Variations

The 3,4,5-trimethoxyphenyl group distinguishes this compound from structurally similar derivatives. Key comparisons include:

Compound Name Substituent Pattern Key Structural Feature Reference
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate 3,5-dimethoxyphenyl Fewer methoxy groups (no 4-position)
Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate 2,4,5-trimethoxyphenyl Methoxy positions shifted to 2,4,5
8-Oxo-8-(3,4,5-trichlorophenyl)octanoic acid 3,4,5-trichlorophenyl Methoxy replaced with electron-withdrawing Cl

Impact of Substituents :

  • Electron-donating vs.
  • Positional effects : Shifting methoxy groups (e.g., 2,4,5-trimethoxy) may alter steric hindrance or molecular symmetry, affecting reactivity and solubility .

Herbicidal Activity

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate belongs to a class of compounds screened for herbicidal effects. Key findings include:

  • Activity against rape (Brassica napus) : Moderate inhibition observed, likely due to the 3,4,5-trimethoxyphenyl moiety’s interaction with plant enzymes .
  • Weak activity against barnyard grass : Suggests selectivity influenced by substituent type or chain length .

Comparison with Analogs :

  • 4-Chlorobenzyl or 4-methoxyphenyl derivatives : Exhibit variable efficacy, indicating substituent-dependent mechanisms .
  • Trichlorophenyl analogs : Electron-withdrawing Cl groups may reduce herbicidal activity compared to methoxy-substituted compounds .

Pharmaceutical Potential

  • Prodrug development : The 3,4,5-trimethoxyphenyl group is utilized in combretastatin A-4 prodrugs to enhance water solubility via phosphate salts (e.g., sodium salt 1n) . While direct data for the target ester is lacking, its ester group may offer hydrolytic stability compared to labile phosphate derivatives.

Physicochemical Properties and Solubility

Solubility and Stability

  • Ester vs. salt derivatives : Ethyl esters (e.g., target compound) typically exhibit lower water solubility than ionic derivatives like combretastatin A-4 phosphate salts .
  • Impact of methoxy groups : The 3,4,5-trimethoxy pattern may increase lipophilicity, favoring membrane permeability but complicating aqueous formulation .

Thermal and Chemical Stability

  • Synthetic intermediates : Stability under microwave irradiation (110°C) suggests robustness in high-temperature reactions .

Biological Activity

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate is a compound of increasing interest in biological research due to its potential therapeutic properties. This article will explore its biological activity, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound features a unique structure characterized by a long carbon chain with a ketone functional group and a phenyl ring substituted with three methoxy groups. This configuration is believed to enhance the compound's lipophilicity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
  • Antioxidant Activity : The methoxy groups on the phenyl ring can contribute to antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance:

  • Pathogen Testing : In vitro tests have shown significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Biofilm Formation : The compound also exhibits the ability to inhibit biofilm formation in pathogenic strains, which is crucial for preventing chronic infections.

Wound Healing Activity

Research indicates that this compound promotes wound healing. In animal models:

  • Healing Rate : Treated wounds showed a significantly faster healing rate compared to control groups.
  • Histological Analysis : Examination of tissue samples revealed increased collagen deposition and enhanced angiogenesis in treated wounds.

Case Studies

  • Study on Antimicrobial Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. Results indicated that modifications to the methoxy groups significantly influenced antimicrobial potency and spectrum .
  • Wound Healing Assessment :
    • An experimental study conducted on rats demonstrated that topical application of this compound resulted in improved wound closure rates and reduced inflammation markers compared to untreated controls .

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli; MIC values between 15-30 µg/mL.
Biofilm InhibitionEffective in preventing biofilm formation in pathogenic strains.
Wound HealingEnhanced healing rates and collagen deposition in treated wounds compared to controls.

Q & A

Q. What are the key considerations in synthesizing Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate to optimize yield and purity?

The synthesis involves multi-step organic reactions, including condensation of a trimethoxyphenyl precursor with ethyl oxooctanoate derivatives. Key considerations include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., dichloromethane) and controlled temperatures (ambient to 60°C) to prevent hydrolysis of the ester group .
  • Catalysts : Acid catalysts (e.g., sulfuric acid) or bases (e.g., triethylamine) to facilitate esterification .
  • Purification : Column chromatography or recrystallization to isolate the compound from side products. Continuous flow reactors are recommended for industrial-scale synthesis to minimize human error .

Q. How can the structural elucidation of this compound be performed?

Structural analysis relies on:

  • Spectroscopic Techniques :
    • NMR : 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbonyl signals (δ 170–175 ppm) .
    • IR Spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1600 cm1^{-1} (aromatic C=C) .
  • Mass Spectrometry : Molecular ion peak at m/z 352.43 (matching the molecular weight) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in organic solvents (ethanol, dichloromethane) but insoluble in water due to hydrophobic trimethoxyphenyl and alkyl chains .
  • Stability : Degrades under acidic/basic conditions via ester hydrolysis. Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity compared to analogs?

The 3,4,5-trimethoxy substitution enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases) via π-π stacking and hydrogen bonding. Comparative studies with analogs reveal:

CompoundSubstitutionKey Biological ActivityReference
Ethyl 8-(4-fluorophenyl)-8-oxooctanoate4-FluoroModerate enzyme inhibition
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate3-ChloroHigher cytotoxicity
This compound3,4,5-TrimethoxyEnhanced kinase inhibition

Q. What methodological approaches resolve contradictions in enzyme inhibition data?

  • Dose-Response Curves : Validate IC50_{50} values across multiple assays (e.g., fluorometric vs. colorimetric) to rule out assay-specific artifacts .
  • Molecular Docking : Compare binding modes of the compound with enzyme active sites (e.g., human legumain) to identify steric/electronic effects .
  • Control Experiments : Use competitive inhibitors (e.g., morpholine derivatives) to confirm specificity .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be exploited for derivatization?

  • Reagents : Use amines (e.g., benzylamine) or thiols in basic conditions (pH 8–10) to target the carbonyl group .
  • Mechanistic Insight : The electron-withdrawing effect of the trimethoxyphenyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Chemical-resistant gloves (nitrile) and lab coats to prevent skin contact .
  • Waste Disposal : Neutralize acidic/basic waste before disposal to prevent hydrolysis .

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